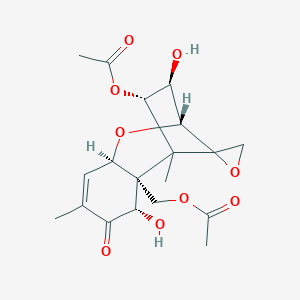

4,15-Diacetylnivalenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is found in various plants, particularly those from the Papaveraceae family, such as Corydalis yanhusuo and Corydalis turtschaninovii . Canadine is known for its diverse biological activities and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Canadine can be synthesized through a series of enzymatic steps starting from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The synthetic route involves:

- Conversion of (S)-reticuline to (S)-scoulerine using the berberine bridge enzyme.

- Methylation of (S)-scoulerine to (S)-tetrahydrocolumbamine by (S)-scoulerine 9-O-methyltransferase.

- Finally, (S)-tetrahydrocolumbamine is converted to (S)-canadine by canadine synthase (CYP719A21) .

Industrial Production Methods

Industrial production of canadine typically involves extraction from plant sources, particularly from species like Corydalis yanhusuo. The extraction process includes:

- Harvesting and drying the plant material.

- Grinding the dried material into a fine powder.

- Using solvents such as ethanol or methanol to extract the alkaloids.

- Purification of the extract through techniques like liquid chromatography to isolate canadine .

Chemical Reactions Analysis

Types of Reactions

Canadine undergoes various chemical reactions, including:

Oxidation: Canadine can be oxidized to form berberine, another important alkaloid.

Reduction: It can be reduced to form dihydrocanadine.

Substitution: Canadine can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Berberine.

Reduction: Dihydrocanadine.

Substitution: Halogenated derivatives of canadine.

Scientific Research Applications

Canadine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.

Biology: Studied for its effects on muscle protein degradation and myogenesis.

Medicine: Investigated for its potential therapeutic effects, including antioxidant activity and inhibition of voltage-dependent calcium channels.

Industry: Utilized in the production of herbal medicines and supplements

Mechanism of Action

Canadine exerts its effects through several molecular targets and pathways:

Myogenesis: Stimulates muscle cell differentiation and growth.

Inhibition of Muscle Protein Degradation: Reduces the breakdown of muscle proteins.

Blocking K(ATP) Channels: Inhibits potassium channels in dopamine neurons, affecting neurotransmission.

Antioxidant Activity: Protects cells from oxidative damage by neutralizing free radicals.

Blocking Voltage-Dependent Calcium Channels: Reduces calcium influx into cells, which can affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Berberine: Another benzylisoquinoline alkaloid with similar biological activities but different oxidation state.

Palmatine: Shares structural similarities with canadine and exhibits similar pharmacological properties.

Hydrastine: Found in the same plant sources and has overlapping biological effects.

Uniqueness

Canadine is unique due to its specific enzymatic synthesis pathway and its distinct combination of biological activities, including its role in muscle protein metabolism and its ability to block specific ion channels .

Properties

CAS No. |

14287-82-2 |

|---|---|

Molecular Formula |

C19H24O9 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |

InChI Key |

PIHGROVBUUNPDW-SUWHGTQISA-N |

SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Synonyms |

4,15-diacetylnivalenol DNIV |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)